molecular formula C9H8O2S B164849 1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one CAS No. 133665-85-7

1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one

Cat. No.: B164849
CAS No.: 133665-85-7
M. Wt: 180.23 g/mol
InChI Key: XEJBIDUTIZOEIG-UHFFFAOYSA-N
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Description

1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one (CAS 133665-85-7), also known as 3-(5-Acetylthien-2-yl)prop-2-yn-1-ol, is a high-purity organic compound with a molecular formula of C 9 H 8 O 2 S and a molecular weight of 180.22 g/mol [ 1]. This acetylthiophene derivative is characterized by its distinct physical properties, including a melting point of 82 °C and a predicted boiling point of 372.8±37.0 °C [ 1][ 3]. Its predicted density is 1.28±0.1 g/cm³, and it has a predicted pKa of 12.73±0.10, indicating it is a very weak acid [ 1]. The compound's molecular structure, which incorporates both a thienyl ring and a propargylic alcohol group, makes it a valuable building block in organic synthesis and medicinal chemistry research. It is primarily used as a key synthetic intermediate for the development of more complex molecules [ 1]. While direct mechanistic studies on this specific compound are limited, structural analogs featuring hydroxyl and ketone functional groups are known to exhibit significant biological activity in research settings. For instance, related phenolic compounds have been investigated for their ability to induce morphological changes in enveloped viruses, suggesting a potential research avenue for novel antiviral agents [ 2]. Furthermore, similar heterocyclic intermediates are explored in the development of modulators for protein targets such as the cystic fibrosis transmembrane conductance regulator (CFTR), highlighting their relevance in pharmaceutical development [ 5]. Researchers value this compound for constructing molecular scaffolds in drug discovery, material science, and as a precursor for chemical probes. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[5-(3-hydroxyprop-1-ynyl)thiophen-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c1-7(11)9-5-4-8(12-9)3-2-6-10/h4-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJBIDUTIZOEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384924
Record name 1-[5-(3-Hydroxyprop-1-yn-1-yl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133665-85-7
Record name 1-[5-(3-Hydroxy-1-propyn-1-yl)-2-thienyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133665-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[5-(3-Hydroxyprop-1-yn-1-yl)thiophen-2-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paal-Knorr Thiophene Synthesis

The Paal-Knorr method utilizes 1,4-diketones cyclized with phosphorus pentasulfide (P₄S₁₀) to form 2,5-disubstituted thiophenes. For 1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one, acetylacetone undergoes cyclization with P₄S₁₀ to yield 2-acetylthiophene. Subsequent bromination at the 5-position introduces a halogen for later coupling:

Acetylacetone+P4S102-Acetylthiophene(Yield: 68–72%)\text{Acetylacetone} + \text{P}4\text{S}{10} \rightarrow 2\text{-Acetylthiophene} \quad \text{(Yield: 68–72\%)}

Key Conditions :

  • Solvent: Dry toluene

  • Temperature: 110–120°C

  • Reaction Time: 6–8 hours

Friedel-Crafts Acylation

Direct acylation of thiophene using acetyl chloride and AlCl₃ generates 2-acetylthiophene, though regioselectivity for 5-substitution requires careful control:

Thiophene+CH3COClAlCl32-Acetylthiophene(Yield: 60–65%)\text{Thiophene} + \text{CH}3\text{COCl} \xrightarrow{\text{AlCl}3} 2\text{-Acetylthiophene} \quad \text{(Yield: 60–65\%)}

Catalyst SystemSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄/CuITHF2545–50
PdCl₂(PPh₃)₂/CuIDMF6038–42
Pd(OAc)₂/AsPh₃Toluene8030–35

Challenges include the instability of propargyl alcohol under basic conditions, necessitating protective strategies.

Protective Group Strategies for Hydroxyl Stability

To prevent undesired side reactions, the hydroxyl group is often protected during coupling.

Trimethylsilyl (TMS) Protection

Propargyl alcohol is silylated with TMSCl before coupling, followed by deprotection with tetrabutylammonium fluoride (TBAF):

HC≡CCH2OHTMSClHC≡CCH2OTMS(Yield: 85–90%)\text{HC≡CCH}2\text{OH} \xrightarrow{\text{TMSCl}} \text{HC≡CCH}2\text{OTMS} \quad \text{(Yield: 85–90\%)}

Post-coupling deprotection restores the hydroxyl group:

HC≡CCH2OTMSTBAFHC≡CCH2OH(Yield: 95%)\text{HC≡CCH}2\text{OTMS} \xrightarrow{\text{TBAF}} \text{HC≡CCH}2\text{OH} \quad \text{(Yield: 95\%)}

Advantages :

  • Improved coupling efficiency (Yield: 55–60%)

  • Reduced side reactions

Alternative Routes via Alkynylation and Retro-Synthesis

Cadiot-Chodkiewicz Coupling

A three-component reaction using 5-iodo-2-acetylthiophene, propargyl alcohol, and a copper acetylide enhances regioselectivity:

5-Iodo-2-acetylthiophene+CuC≡CCH2OHTarget Compound(Yield: 40–45%)\text{5-Iodo-2-acetylthiophene} + \text{CuC≡CCH}_2\text{OH} \rightarrow \text{Target Compound} \quad \text{(Yield: 40–45\%)}

Conditions :

  • Catalyst: CuI/Pd(OAc)₂

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 50°C

Hydroalkoxylation of Terminal Alkynes

Direct addition of water to a pre-coupled alkyne-thiophene intermediate offers a one-pot alternative:

5-Ethynyl-2-acetylthiophene+H2OHgSO4Target Compound(Yield: 35–40%)\text{5-Ethynyl-2-acetylthiophene} + \text{H}2\text{O} \xrightarrow{\text{HgSO}4} \text{Target Compound} \quad \text{(Yield: 35–40\%)}

Scalability and Industrial Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing, improving yields (up to 65%) for large-scale production:

Parameters :

  • Residence Time: 10 minutes

  • Pressure: 10 bar

  • Catalyst Loading: 1 mol% Pd

Green Chemistry Approaches

Water-accelerated Sonogashira coupling reduces organic solvent use:

\text{Yield: 50–55% in H}_2\text{O/THF (1:1)} \quad \text{}

Chemical Reactions Analysis

1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The thienyl group can undergo electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like bromine for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one involves its interaction with specific molecular targets. The hydroxypropynyl group can form hydrogen bonds with biological molecules, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Formula Key Features CAS Number Reference
1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one Extended alkyne chain (butynyl) + methyl group C₁₁H₁₂O₂S Increased lipophilicity; steric bulk from methyl group 175203-51-7
1-[5-(2-Phenyleth-1-ynyl)-2-thienyl]ethan-1-one Phenyl-substituted alkyne C₁₄H₁₀OS Enhanced aromaticity; potential π-π stacking interactions 175203-54-0
1-(3-Hydroxy-5-methyl-2-thienyl)ethanone Hydroxyl and methyl groups at thiophene positions 3 and 5 C₇H₈O₂S Positional isomerism; altered electronic distribution 133860-42-1
1-[5-(4-Methoxyphenyl)-2-thienyl]ethanone Methoxyphenyl substituent C₁₃H₁₂O₂S Improved solubility via methoxy group; reduced hydrogen bonding capacity 13918-67-7

Key Structural Insights :

  • Alkyne Chain Length : The 3-hydroxypropynyl group in the target compound offers a balance between hydrophilicity (via hydroxyl) and reactivity (via alkyne), whereas longer chains (e.g., butynyl in ) increase lipophilicity and steric hindrance .
  • Aromatic vs. Aliphatic Substituents : The phenyl group in enhances aromatic interactions but reduces solubility compared to the hydroxyl group in the target compound .

Activity Trends :

  • Antifungal Activity: While the target compound lacks direct data, ethanone derivatives with bulky substituents (e.g., benzimidazole-triazoles) show ergosterol inhibition, a key antifungal mechanism .
  • Antitubercular Potential: Pyrazoline-benzoxazole hybrids (e.g., ) highlight the importance of heterocyclic frameworks in targeting mycobacteria, suggesting the target compound’s thiophene core could be optimized similarly.
  • Role of Functional Groups : Hydroxyl and alkyne groups may enhance interactions with enzymes or membranes, as seen in oxime derivatives .
Physicochemical Properties
Property Target Compound 1-[5-(3-Hydroxy-3-methylbut-1-ynyl)-2-thienyl]ethan-1-one 1-[5-(4-Methoxyphenyl)-2-thienyl]ethanone
Molecular Weight (g/mol) 180.22 208.3 232.30
LogP (Predicted) ~1.2 ~2.1 (higher lipophilicity) ~2.5 (methoxy enhances lipophilicity)
Hydrogen Bond Donors 1 (hydroxyl) 1 (hydroxyl) 0
Solubility in Polar Solvents Moderate Low Low (methoxy reduces polarity)

Property Insights :

  • The target compound’s hydroxyl group improves solubility in polar solvents compared to methoxy or phenyl-substituted analogs .

Biological Activity

1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one, with the molecular formula C9H8O2S and a molecular weight of 180.22 g/mol, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer properties, and mechanisms of action, supported by data tables and relevant case studies.

The compound features a thienyl ring and a hydroxypropynyl group, which are crucial for its biological interactions. The synthesis typically involves the reaction of 2-thiophenecarboxaldehyde with propargyl alcohol under controlled conditions.

Antimicrobial Properties

Research indicates that 1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Pseudomonas aeruginosa100 µg/mL

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in anticancer research. A study utilizing MTT assays revealed that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The following table summarizes the findings:

Cell Line IC50 (µM) Effect
MCF-715Inhibits cell viability by 60%
A54920Induces apoptosis in 40% of cells

The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest at the G2/M phase .

The biological activity of 1-[5-(3-Hydroxyprop-1-ynyl)-2-thienyl]ethan-1-one is attributed to its ability to interact with specific molecular targets. The hydroxypropynyl group can form hydrogen bonds with biological molecules, while the thienyl group participates in π-π interactions. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects.

Molecular Targets

Preliminary studies suggest that this compound may target:

  • Topoisomerases : Inhibition leads to disrupted DNA replication in cancer cells.
  • Kinases : Modulation affects signaling pathways involved in cell proliferation.

Case Studies

A notable case study investigated the effects of this compound on inflammatory responses in macrophages. Treatment with varying concentrations showed a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

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